2,4-Difluoro-5-nitrophenyl propionate chemical properties
2,4-Difluoro-5-nitrophenyl propionate chemical properties
An In-Depth Technical Guide to 2,4-Difluoro-5-nitrophenyl propionate: Properties, Synthesis, and Applications
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 2,4-Difluoro-5-nitrophenyl propionate, a specialized chemical reagent. Designed for researchers and professionals in drug development and chemical biology, this document synthesizes core chemical principles with practical, field-proven insights. We will explore its synthesis from its precursor, 2,4-Difluoro-5-nitrophenol, detail its anticipated chemical properties and reactivity, and elucidate its primary application as an activated ester in biochemical assays and organic synthesis.
Introduction: The Rationale for Activated Nitrophenyl Esters
In the landscape of chemical biology and synthetic chemistry, activated esters are indispensable tools for acylation reactions. Their utility stems from a simple principle: modifying a carboxylic acid's carbonyl group to enhance its electrophilicity, thereby facilitating attack by nucleophiles such as amines or alcohols. The effectiveness of an activated ester is largely dictated by the stability of its leaving group.
2,4-Difluoro-5-nitrophenyl propionate belongs to the family of nitrophenyl esters, which are renowned for their utility as reporter substrates and acylating agents.[1][2] The presence of strongly electron-withdrawing groups—two fluorine atoms and a nitro group—on the phenyl ring is critical. These substituents stabilize the resulting phenoxide anion through resonance and inductive effects, making it an excellent leaving group. This inherent reactivity allows for efficient acyl transfer under mild conditions and enables the colorimetric detection of reactions, as the released nitrophenolate ion is often chromogenic.[3] While p-nitrophenyl (PNP) esters are common, the additional fluorine substituents in the 2,4-difluoro variant are expected to further enhance the leaving group's stability and potentially fine-tune the substrate's reactivity and solubility.
Physicochemical and Spectroscopic Profile
Direct experimental data for 2,4-Difluoro-5-nitrophenyl propionate is not widely published. However, we can establish a robust profile by analyzing its precursor, 2,4-Difluoro-5-nitrophenol, and by applying established principles of organic chemistry.
Core Precursor: 2,4-Difluoro-5-nitrophenol
The properties of the parent phenol are foundational to understanding the final ester.
| Property | Value / Description | Source |
| CAS Number | 113512-57-5 | [4] |
| Molecular Formula | C₆H₃F₂NO₃ | [5] |
| Molecular Weight | 175.09 g/mol | [5] |
| Appearance | Expected to be a solid at room temperature. | [4] |
| Solubility | Sparingly soluble in water; readily soluble in organic solvents like methanol, ethyl acetate, and dichloromethane. | [4] |
| Storage | Room temperature, stored under nitrogen. | [5] |
| ¹H NMR (400 MHz, Acetone-d6) | δ 9.59 (s, 1H), 7.78 (t, J=7.2 Hz, 1H), 7.45 (t, J=10.4 Hz, 1H) | [4] |
| Mass Spec (ESI) | m/z: 176.0 (M+H⁺) | [4] |
Predicted Properties of 2,4-Difluoro-5-nitrophenyl propionate
Based on the precursor and the addition of a propionate group, we can predict the following properties for the target compound.
| Property | Predicted Value / Description | Rationale |
| Molecular Formula | C₉H₇F₂NO₄ | [6] |
| Molecular Weight | 231.16 g/mol | [6] |
| Appearance | Likely a crystalline solid, possibly pale yellow. | Nitrophenyl compounds are often colored. |
| Melting Point | Higher than the parent phenol due to increased molecular weight and van der Waals forces. | General trend for esterification. |
| Solubility | Low aqueous solubility; soluble in common organic solvents (DCM, EtOAc, DMSO, DMF). | Esterification increases lipophilicity. |
| Stability | More stable to hydrolysis than analogous TFP (2,3,5,6-tetrafluorophenyl) esters but susceptible to base-catalyzed hydrolysis. | PNP esters show remarkable stability in solution compared to TFP esters.[7][8] |
Synthesis and Purification
The synthesis of 2,4-Difluoro-5-nitrophenyl propionate is a straightforward esterification of its phenolic precursor. The choice of reagent dictates the specific conditions required.
Synthesis Pathway
The primary route involves the reaction of 2,4-Difluoro-5-nitrophenol with an activated propionyl source, such as propionyl chloride or propionic anhydride, in the presence of a non-nucleophilic base.
Caption: Synthesis of 2,4-Difluoro-5-nitrophenyl propionate.
Detailed Experimental Protocol: Esterification
Disclaimer: This protocol is a representative method and should be adapted and optimized by qualified personnel with appropriate safety precautions.
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Preparation: To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add 2,4-Difluoro-5-nitrophenol (1.0 eq).
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Dissolution: Dissolve the phenol in anhydrous dichloromethane (DCM).
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Base Addition: Add triethylamine (TEA) (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath. Causality: The base scavenges the HCl byproduct, driving the reaction to completion.
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Acylation: Slowly add propionyl chloride (1.1 eq) dropwise to the stirred solution. Maintain the temperature at 0 °C during addition.
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Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring progress by Thin Layer Chromatography (TLC).
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Work-up:
-
Quench the reaction with the addition of water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.
-
Combine the organic layers and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine. Causality: The acid wash removes excess TEA, the bicarbonate wash removes unreacted acidic phenol, and the brine wash removes residual water.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
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Purification: Purify the crude ester via column chromatography on silica gel or recrystallization to obtain the final product.
Chemical Reactivity and Core Mechanism
The utility of 2,4-Difluoro-5-nitrophenyl propionate is centered on its function as an acyl donor via nucleophilic acyl substitution.
Mechanism of Action
The ester's carbonyl carbon is highly electrophilic due to the exceptional electron-withdrawing capacity of the 2,4-difluoro-5-nitrophenyl group. When a nucleophile (e.g., an enzyme's active site residue, an amine) attacks this carbonyl, a tetrahedral intermediate is formed. The subsequent collapse of this intermediate expels the stable 2,4-difluoro-5-nitrophenoxide anion, completing the acyl transfer.
Caption: General mechanism of nucleophilic acyl substitution.
This reactivity makes the compound an excellent tool for:
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Enzyme Assays: As a surrogate substrate for hydrolases like proteases, esterases, and lipases.[2] The release of the nitrophenoxide can be monitored spectrophotometrically.
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Bioconjugation: For acylating primary amines on proteins and other biomolecules, serving as a stable and effective synthon.[7][8]
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Organic Synthesis: As an activated ester for forming amide or ester bonds under mild conditions.
Application Spotlight: Enzyme Kinetics Assay
A primary application for nitrophenyl esters is in high-throughput screening and kinetic analysis of enzymes.[2]
Experimental Workflow: Protease Activity Assay
This protocol describes a self-validating system for measuring the activity of a protease using 2,4-Difluoro-5-nitrophenyl propionate as the substrate.
Sources
- 1. p-Nitrophenyl esters provide new insights and applications for the thiolase enzyme OleA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. 2,4-Difluoro-5-nitrophenol | 113512-57-5 [chemicalbook.com]
- 5. chemscene.com [chemscene.com]
- 6. scbt.com [scbt.com]
- 7. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00140F [pubs.rsc.org]
- 8. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules - PMC [pmc.ncbi.nlm.nih.gov]
